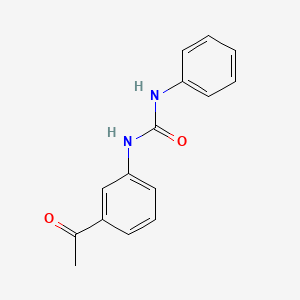

1-(3-acetylphenyl)-3-phenylurea

Description

Contextualization of Urea-Containing Molecular Architectures in Medicinal Chemistry and Chemical Biology

The urea (B33335) functional group has long been a cornerstone in the field of medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. rsc.orgnih.gov This deceptively simple moiety, characterized by a carbonyl group flanked by two nitrogen atoms, possesses a unique combination of hydrogen bonding capabilities, conformational rigidity, and synthetic accessibility that has made it a privileged scaffold in drug design. rsc.org The hydrogen bond donor and acceptor properties of the urea linkage allow for robust and specific interactions with biological targets, such as enzymes and receptors, often playing a pivotal role in the pharmacodynamic and pharmacokinetic profiles of a drug molecule. preprints.org

Historically, the journey of urea-based compounds in medicine has been marked by significant milestones. From early examples like the hypnotic and sedative properties of certain urea derivatives to the development of sulfonylureas for the management of diabetes, the therapeutic landscape has been continually shaped by these versatile molecules. mdpi.com In contemporary drug discovery, the urea motif is integral to a wide array of approved drugs and clinical candidates targeting a spectrum of diseases, including cancer, infectious diseases, and cardiovascular disorders. rsc.orgnih.gov Its incorporation into molecular architectures can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, thereby addressing key challenges in the optimization of lead compounds. rsc.org

The Significance of the Acetylphenylurea Scaffold in Contemporary Drug Discovery Efforts

Within the broad class of urea-containing compounds, the acetylphenylurea scaffold has emerged as a particularly noteworthy structural motif in modern drug discovery. This scaffold combines the key features of a phenylurea group with an acetyl substituent on one of the phenyl rings, creating a unique chemical entity with a distinct pharmacological potential. The presence of the acetyl group can introduce additional points of interaction with biological targets, influence the electronic properties of the aromatic ring, and provide a handle for further chemical modification.

The strategic importance of the acetylphenylurea core is underscored by its prevalence in the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The urea moiety in acetylphenylurea derivatives has been shown to form key hydrogen bond interactions within the ATP-binding site of various kinases, contributing to their potent inhibitory activity. nih.govnih.gov The acetyl group, depending on its position on the phenyl ring, can further enhance this binding and contribute to the selectivity of the inhibitor for a specific kinase. The exploration of different isomers of the acetylphenylurea scaffold, such as the ortho, meta, and para positions of the acetyl group, allows for the fine-tuning of the molecule's three-dimensional structure and its fit within the target's binding pocket. frontiersin.org

Aims and Scope of the Comprehensive Academic Review on 1-(3-acetylphenyl)-3-phenylurea

This comprehensive academic review focuses specifically on the chemical compound This compound . Despite the growing interest in the broader class of acetylphenylurea derivatives, a detailed and consolidated analysis of this particular meta-isomer has been lacking in the scientific literature. This review aims to fill that gap by providing a thorough and scientifically accurate examination of its synthesis, physicochemical properties, and, most importantly, its documented and potential roles in medicinal chemistry and drug discovery.

The scope of this review is strictly limited to the specified compound. It will not delve into dosage or administration information, nor will it discuss safety or adverse effect profiles, as such information is not available in the current body of research. The primary objective is to present a detailed account of the existing scientific knowledge surrounding this compound, with a focus on its chemical synthesis and its established or potential biological activities based on data from closely related analogues. By consolidating and analyzing the available information, this review seeks to provide a valuable resource for medicinal chemists and chemical biologists interested in the design and development of novel therapeutic agents based on the acetylphenylurea scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)12-6-5-9-14(10-12)17-15(19)16-13-7-3-2-4-8-13/h2-10H,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADYAVHHYJPIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304169 | |

| Record name | N-(3-acetylphenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667263 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42865-77-0 | |

| Record name | N-(3-Acetylphenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42865-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-N'-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042865770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-acetylphenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 1-(3-acetylphenyl)-3-phenylurea can be achieved through a standard and well-established method for the formation of unsymmetrical ureas. This typically involves the reaction of an amine with an isocyanate. In this specific case, the synthesis would proceed via the nucleophilic addition of 3-aminoacetophenone to phenyl isocyanate.

A general procedure, adapted from the synthesis of the isomeric 1-(4-acetylphenyl)-3-phenylurea, would involve dissolving 3-aminoacetophenone in a suitable dry solvent, such as toluene (B28343). tandfonline.com To this solution, an equimolar amount of phenyl isocyanate is added. The reaction mixture is then heated under reflux for a period of time, typically overnight, to ensure the completion of the reaction. tandfonline.com Upon cooling, the product, this compound, would precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the final product in a pure form. The progress of the reaction and the purity of the final compound can be monitored using techniques like thin-layer chromatography (TLC).

The structural confirmation of the synthesized this compound would be carried out using standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would confirm the presence of the aromatic protons from both phenyl rings, the acetyl group's methyl protons, and the protons of the urea (B33335) linkage. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would show the characteristic signals for the carbonyl carbons of the urea and acetyl groups, as well as the carbons of the aromatic rings. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the N-H and C=O bonds of the urea moiety and the C=O of the acetyl group. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound.

Physicochemical Properties

While specific experimentally determined physicochemical properties for 1-(3-acetylphenyl)-3-phenylurea are not extensively reported in the literature, these properties can be reliably predicted using computational methods. These predicted values provide valuable insights into the molecule's behavior in biological systems and its potential as a drug candidate.

Table 1: Predicted of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 254.105528 g/mol |

| Monoisotopic Mass | 254.105528 g/mol |

| Topological Polar Surface Area | 61.4 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 319 |

Data sourced from computational predictions.

These predicted properties suggest that this compound possesses drug-like characteristics according to Lipinski's rule of five. The predicted octanol-water partition coefficient (XLogP3) of 2.8 indicates a good balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and solubility. The presence of two hydrogen bond donors and three hydrogen bond acceptors suggests the molecule's potential to form multiple hydrogen bonds with biological targets. The relatively low rotatable bond count indicates a degree of conformational rigidity, which can be advantageous for binding to a specific target.

Role in Medicinal Chemistry

The acetylphenylurea scaffold is a recognized pharmacophore in the design of kinase inhibitors, and by extension, 1-(3-acetylphenyl)-3-phenylurea holds significant potential as a building block or lead compound in this area. The urea (B33335) moiety is adept at forming bidentate hydrogen bonds with the hinge region of many kinases, a critical interaction for potent inhibition. nih.gov The positioning of the acetyl group at the meta-position of the phenyl ring can influence the molecule's orientation within the ATP-binding pocket and potentially confer selectivity for certain kinases over others.

Research on structurally related N,N'-diarylurea derivatives has demonstrated their efficacy as inhibitors of various kinases implicated in cancer, such as VEGFR-2 and c-MET. nih.govnih.gov For instance, derivatives of 1-(4-acetylphenyl)-3-phenylurea have been synthesized and shown to induce apoptosis in cancer cells by inhibiting these kinases. nih.gov While direct biological data for the 3-acetyl isomer is scarce, the established activity of its analogues strongly suggests its potential as a kinase inhibitor.

Furthermore, the acetyl group provides a convenient point for chemical modification. It can be transformed into other functional groups or used as a handle to attach larger moieties, allowing for the exploration of the surrounding chemical space within a kinase's binding site. This synthetic tractability makes this compound an attractive starting point for the development of more potent and selective kinase inhibitors.

Table 2: Potential Kinase Targets for Acetylphenylurea Derivatives

| Kinase Family | Specific Examples | Rationale for Targeting |

| Receptor Tyrosine Kinases (RTKs) | VEGFR, PDGFR, c-MET, EGFR | Inhibition of angiogenesis, cell proliferation, and metastasis in cancer. nih.govnih.govnih.gov |

| Serine/Threonine Kinases | Raf kinases (B-Raf, c-Raf), p38 MAP kinase | Interruption of key signaling pathways involved in cell growth and survival. nih.gov |

Research Findings and Applications

While specific research articles detailing the biological activities of 1-(3-acetylphenyl)-3-phenylurea are limited, the broader class of acetylphenylurea and phenylurea derivatives has been the subject of extensive investigation, particularly in the context of anticancer drug discovery.

Studies on N-phenylurea derivatives have shown potent antitumor activity against a range of human cancer cell lines. nih.gov For example, certain 3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogs have exhibited significant cytotoxicity against leukemia, lymphoma, breast cancer, and other cancer cell lines. researchgate.net The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases that are crucial for cancer cell proliferation and survival. nih.gov

The development of multi-kinase inhibitors is a prominent strategy in modern oncology, and the N,N'-diarylurea scaffold is a common feature in many such agents. nih.gov These compounds can simultaneously target multiple signaling pathways that are dysregulated in cancer, potentially leading to a more durable therapeutic response and overcoming mechanisms of drug resistance. Given the structural similarities, it is highly probable that this compound could serve as a valuable intermediate or scaffold for the synthesis of novel multi-kinase inhibitors.

Table 3: Examples of Biological Activities of Structurally Related Phenylurea Derivatives

| Derivative Class | Biological Activity | Potential Therapeutic Application |

| N,N'-diarylureas | VEGFR-2 and c-MET inhibition | Anticancer (e.g., breast cancer) nih.gov |

| 3-Haloacylaminophenylureas | Cytotoxicity against various cancer cell lines | Anticancer researchgate.net |

| Phenylurea-substituted chalcones | Carbonic anhydrase inhibition | Potential for various therapeutic areas tandfonline.com |

Conclusion

Established Synthetic Pathways for this compound

The primary methods for synthesizing this urea (B33335) derivative involve the formation of the urea linkage between two precursor molecules.

The most common and direct pathway for the synthesis of this compound involves the reaction between 3-aminoacetophenone and phenyl isocyanate. In this nucleophilic addition reaction, the amino group of 3-aminoacetophenone attacks the electrophilic carbon of the isocyanate group, forming the urea bond. A similar strategy has been documented for the synthesis of its isomer, 1-(4-acetylphenyl)-3-phenylurea, where 4-aminoacetophenone is reacted with phenyl isocyanate in a solvent like toluene (B28343) under reflux conditions nih.gov.

Another established method for forming phenylureas, in general, is the reaction of an aniline (B41778) with urea, often in the presence of dilute acids like hydrochloric acid and glacial acetic acid iglobaljournal.comchemicalbook.com. This pathway provides an alternative to using potentially hazardous isocyanates.

A third general approach is the Hofmann rearrangement, where a primary amide is treated with a reagent like (diacetoxyiodo)benzene (B116549) in the presence of ammonia (B1221849) in methanol (B129727) to yield a urea derivative chemicalbook.com.

Table 1: Key Precursors for this compound Synthesis

| Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|

| 3-Aminoacetophenone | Phenyl Isocyanate | Nucleophilic Addition |

Optimization of phenylurea synthesis often focuses on improving reaction yields, simplifying purification, and reducing costs. For instance, a method for synthesizing 1-(4-pyridyl)-3-phenylurea, a related compound, highlights the use of isonicotinoyl azide (B81097) and redistilled aniline in dry benzene (B151609) google.com. This process is reported to be simple, low-cost, and results in high-purity, needle-like white crystals directly upon cooling, which simplifies the workup procedure google.com. Such strategies, involving careful selection of solvents and reagents, can be adapted to enhance the synthesis of this compound.

Purification techniques are also critical for yield enhancement. In many syntheses, the crude product is recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound iglobaljournal.com. The separation of phenylurea from potential side products like diphenylurea can be achieved by leveraging solubility differences; phenylurea is soluble in boiling water, while diphenylurea is not iglobaljournal.com. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) ensures the reaction goes to completion, and purification by flash chromatography on silica (B1680970) gel can be used to isolate the final product with high purity chemicalbook.com.

The synthesis of this compound is inherently regioselective, dictated by the choice of the starting aniline. To obtain the desired meta isomer (the '3-' position), it is crucial to start with 3-aminoacetophenone. Using the ortho (2-aminoacetophenone) or para (4-aminoacetophenone) isomers would result in the formation of 1-(2-acetylphenyl)-3-phenylurea or 1-(4-acetylphenyl)-3-phenylurea, respectively nih.gov.

This precise control is fundamental in synthetic chemistry, as different isomers can possess distinct physical, chemical, and biological properties. The principles of regioselective synthesis are critical when planning multi-step reactions where the specific substitution pattern of the aromatic ring is essential for the desired outcome of subsequent transformations nsf.govresearchgate.net. For example, in the synthesis of complex heterocyclic systems, the initial placement of functional groups on the phenyl ring directs the cyclization and determines the final structure nsf.gov.

Diversification Strategies for Structural Analogs and Derivatives

The basic this compound scaffold can be chemically modified at several positions to generate a library of related compounds for further research.

The acetyl group on the phenyl ring is a prime site for chemical modification. For example, the methyl group of the acetyl moiety can participate in cyclization reactions. A documented strategy involves reacting the acetylphenyl urea intermediate with various aldehydes in the presence of ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) to construct complex aryl pyridine (B92270) derivatives nih.gov. This transforms the acetylphenyl ring into a more complex heterocyclic system.

The other phenyl ring (derived from phenyl isocyanate) can also be modified. Syntheses can start with substituted phenyl isocyanates to introduce various functional groups. Furthermore, derivatization can occur on the second phenyl ring post-synthesis. For instance, strategies involving the introduction of an amino group on the second phenyl ring, followed by reaction with a substituted aldehyde to form an imine (Schiff base), have been reported for related diphenyl urea compounds nih.gov.

Table 2: Examples of Phenyl Ring Modifications

| Modification Site | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Acetyl Group | Claisen-Schmidt Condensation/Cyclization | Aryl Pyridine Appended Urea | nih.gov |

The nitrogen atoms of the urea bridge itself can be sites for further chemical reactions. One reported strategy involves the reaction of a synthesized phenylurea with chloroacetyl chloride iglobaljournal.com. This adds a chloroacetyl group to one of the urea nitrogens, which can then be further reacted with substituted phenols to create N-phenyl-N'-(substituted) phenoxy acetyl ureas iglobaljournal.com. This multi-step process allows for the introduction of a wide variety of substituents via an ether linkage, significantly diversifying the parent structure. The exploration of substituents on the nitrogen atoms of a urea or related heterocyclic structure is a common strategy in medicinal chemistry to investigate structure-activity relationships nih.gov.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

The definitive identification and structural verification of this compound rely on a suite of advanced spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two phenyl rings would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the urea (N-H) would present as two separate, broad singlets, the chemical shift of which can be sensitive to the solvent and concentration. The methyl protons of the acetyl group would give a sharp singlet in the upfield region, typically around 2.5 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the acetyl and urea groups would be the most downfield signals, appearing above 160 ppm. The aromatic carbons would resonate in the range of 110-140 ppm, with the carbon attached to the acetyl group and the urea linkage showing distinct shifts. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

While specific, experimentally obtained spectra for this compound are not widely published, data for closely related phenylurea derivatives are available and support the expected chemical shift ranges. guidechem.comchemicalbook.com The Automated Topology Builder (ATB) also indicates the availability of NMR data for this compound in various deuterated solvents, including CDCl₃, DMSO, and D₂O. nih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Protons (CH₃) | ~2.5 (s, 3H) | ~26 |

| Aromatic Protons | 7.0 - 8.0 (m, 9H) | 110 - 145 |

| Urea Protons (NH) | Variable (br s, 2H) | - |

| Urea Carbonyl (C=O) | - | ~153 |

| Acetyl Carbonyl (C=O) | - | ~198 |

Mass Spectrometry (MS) Applications (e.g., HRMS, QTOF MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₅H₁₄N₂O₂), the expected monoisotopic mass is approximately 254.1055 g/mol . biosynth.com High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, would be able to confirm this exact mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the amide bonds of the urea linkage and the loss of the acetyl group. Common fragments would include the phenyl isocyanate radical cation, the aminophenyl radical cation, and the acetyl cation. The presence of an odd number of nitrogen atoms in some fragments would be consistent with the Nitrogen Rule.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂ |

| Molecular Weight | 254.28 g/mol |

| Monoisotopic Mass | 254.1055 u |

| Expected [M+H]⁺ Ion | 255.1133 |

Infrared Spectroscopy (IR) Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the urea would be observed around 1630-1680 cm⁻¹, while the acetyl carbonyl stretch would appear at a slightly higher frequency, typically in the range of 1680-1700 cm⁻¹. The spectrum would also show characteristic absorptions for C-N stretching and N-H bending of the urea linkage, as well as aromatic C-H and C=C stretching vibrations. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Urea | N-H Stretch | 3200 - 3400 |

| Urea | C=O Stretch | 1630 - 1680 |

| Acetyl | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Urea | C-N Stretch | 1200 - 1400 |

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound, which can be compared to the theoretical values calculated from the molecular formula. For this compound (C₁₅H₁₄N₂O₂), the theoretical elemental composition can be precisely calculated. Experimental data from a CHN analyzer should closely match these theoretical values, providing strong evidence for the compound's purity and elemental makeup.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 70.85 |

| Hydrogen (H) | 5.55 |

| Nitrogen (N) | 11.02 |

| Oxygen (O) | 12.58 |

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound was found in the reviewed sources, the ATB indicates that X-ray data may be available. uq.edu.au The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the molecule suggests a high propensity for the formation of an ordered, crystalline solid stabilized by intermolecular hydrogen bonding. The crystal structure of the related compound, 3-acetyl-1-(3-methylphenyl)thiourea, reveals such hydrogen bonding networks. researchgate.net A successful crystallographic analysis of this compound would provide unequivocal proof of its structure.

Foundational Principles of Structure-Activity Relationship Analysis for Acetylphenylureas

The general approach to SAR studies in this class of compounds involves systematic modifications of these structural features to probe their impact on a specific biological endpoint. nih.gov This can include altering the position of the acetyl group, introducing various substituents on either phenyl ring, and modifying the urea linker itself. nih.govnih.gov By observing how these changes affect activity, researchers can build a comprehensive model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Positional and Substituent Effects on Bioactivity Profiles

The biological activity of acetylphenylurea derivatives is highly sensitive to the placement and nature of substituents on the aromatic rings and the urea core.

Influence of the Acetyl Group's Phenyl Ring Position

The position of the acetyl group on the phenyl ring is a critical factor in determining the biological activity of acetylphenylurea compounds. While direct SAR studies on the positional isomers of 1-(acetylphenyl)-3-phenylurea are not extensively detailed in the provided results, the principles of SAR suggest that moving the acetyl group from the meta (3-position) to the ortho (2-position) or para (4-position) would significantly alter the molecule's steric and electronic properties. This, in turn, would affect its binding affinity and selectivity for a given biological target. For instance, the acetyl group's ability to act as a hydrogen bond acceptor would be spatially different in each isomer, potentially leading to different interactions within a protein's binding pocket.

| Compound Series | Substituent (R) | Observed Effect on Potency |

| Phenylurea Derivatives | Varied aryl groups | Significant modulation of antiproliferative activity. nih.gov |

| Phenyl-urea Derivatives | Different substitutions | Altered activation of glucokinase and PPARγ. researchgate.net |

Role of Urea Linker Substitutions

The urea linker is a key structural element that provides rigidity and specific hydrogen bonding patterns. nih.gov While direct substitutions on the urea nitrogen atoms of this compound are not extensively explored in the provided search results, studies on related compounds demonstrate the importance of this moiety. For instance, N,N'-disubstituted and N,N,N'-trisubstituted unsymmetrical urea derivatives are common synthetic targets in drug discovery, indicating that substitution on the urea linker is a viable strategy for modulating activity. nih.gov The nature of these substituents can influence the conformational preferences of the molecule and its ability to interact with target proteins.

Pharmacophoric Feature Identification and Mapping

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govmdpi.comdovepress.com For acetylphenylurea derivatives, a typical pharmacophore model would include hydrogen bond donors (the N-H groups of the urea), hydrogen bond acceptors (the carbonyl oxygen of the urea and the acetyl group), and hydrophobic/aromatic regions (the two phenyl rings).

The process involves generating a 3D representation of the key interaction points based on a set of active molecules or the structure of the target protein. nih.govnih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. nih.gov For instance, a pharmacophore model for a kinase inhibitor might highlight the necessity of a specific hydrogen bond interaction with the hinge region of the kinase, a feature that the urea moiety is well-suited to provide. nih.gov

Modulation of Kinase Activity

The 1,3-diphenylurea (B7728601) scaffold is a key pharmacophore in a number of kinase inhibitors. This section details the observed and hypothesized interactions of this compound and its derivatives with several important kinase families.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition and Associated Antiproliferative Mechanisms

Derivatives of 1,3-diphenylurea have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a significant strategy in cancer therapy. nih.gov

Research into thienopyrimidine derivatives bearing a 1,3-diphenylurea moiety has demonstrated significant antiproliferative activity against various cancer cell lines, including PC3, HepG2, MCF7, and SW480, as well as Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov For instance, certain compounds in these series have exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. nih.gov Flow cytometry analyses have revealed that these compounds can induce apoptotic cell death. nih.gov Furthermore, in vivo assays, such as the chick chorioallantoic membrane (CAM) assay, have shown that effective derivatives can reduce the number of blood vessels, confirming their anti-angiogenic properties. nih.gov Western blot analysis has confirmed that the mechanism of action involves the inhibition of VEGFR-2 phosphorylation. nih.gov

Similarly, new 1,3-diphenylurea appended aryl pyridine derivatives have been developed as dual inhibitors of c-MET and VEGFR-2. nih.gov Several of these compounds have shown potent inhibition of both kinases, with IC50 values in the nanomolar to low micromolar range. nih.gov The antiproliferative activity of these compounds has been demonstrated against breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.gov Mechanistic studies on promising candidates from this series revealed induction of apoptosis, cell cycle arrest in the G2/M phase, and modulation of apoptosis-related genes such as p53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2. nih.gov

Table 1: Inhibitory Activity of Selected 1,3-Diphenylurea Derivatives against VEGFR-2 and c-MET

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Derivative 2f | c-MET | 24 | nih.gov |

| VEGFR-2 | 35 | nih.gov | |

| Derivative 2n | c-MET | 18 | nih.gov |

| VEGFR-2 | 24 | nih.gov | |

| Thienopyrimidine 9h | VEGFR-2 | - | nih.gov |

Note: IC50 values for Thienopyrimidine 9h against specific kinases were not provided in the source, but it showed potent antiproliferative activity with IC50 values of 4.5-15.1 μM against various cell lines.

Investigation of Other Receptor Tyrosine Kinase (RTK) Pathways

The 1,3-diphenylurea scaffold has shown potential to interact with other receptor tyrosine kinases (RTKs) beyond VEGFR-2. As mentioned previously, certain aryl pyridine derivatives with an appended 1,3-diphenylurea have been designed as dual inhibitors of both VEGFR-2 and c-MET. nih.gov The c-MET receptor, also known as hepatocyte growth factor receptor, is another important RTK implicated in cancer cell proliferation, survival, and metastasis. The dual inhibition of these two RTKs is a promising strategy to overcome resistance mechanisms that may arise from targeting a single pathway.

The TAM family of RTKs, which includes TYRO3, AXL, and MER, are also crucial regulators of cellular processes and are activated by ligands such as protein S (PROS1) and growth arrest-specific gene 6 (GAS6). nih.govnih.gov While direct inhibition of TAM kinases by this compound has not been reported, the broad activity of the diphenylurea scaffold against various kinases suggests that this is a potential area for future investigation.

Cyclin-Dependent Kinase (CDK) Inhibition Hypotheses

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net The inhibition of CDKs is a validated therapeutic strategy in oncology. nih.gov While direct evidence for the inhibition of CDKs by this compound is not available, the diarylurea scaffold has been identified as a potential framework for the development of CDK inhibitors.

Through a structure-based de novo design strategy, a diarylurea compound, N-(9-oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea, was identified as a potent Cdk4 inhibitor with an IC50 of 0.10 μM. nih.gov This finding suggests that the diarylurea moiety can effectively occupy the ATP-binding pocket of CDKs. nih.gov Further modifications based on the binding model led to the development of even more potent inhibitors. nih.gov Given these findings, it is hypothesized that this compound and its derivatives could also exhibit inhibitory activity against CDKs, particularly Cdk4/6, which are crucial for the G1-S phase transition in the cell cycle. nih.gov

Enzyme Active Site Interactions and Inhibition Kinetics

In addition to kinase inhibition, the 1,3-diphenylurea structure has been explored for its potential to interact with other classes of enzymes, demonstrating a breadth of biological activity.

α-Glucosidase Inhibition: Mechanism of Competitive Binding and Therapeutic Relevance

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have highlighted the potential of 1,3-diphenylurea derivatives as potent and competitive inhibitors of α-glucosidase. nih.govnih.govresearchgate.net

A study on (E)-1-phenyl-3-(4-styrylphenyl)ureas demonstrated that these achiral molecules are potent competitive inhibitors of α-glucosidase. nih.gov The 1-phenyl moiety on the urea was found to be critical for ensuring competitive inhibition. nih.gov The most potent compound in this series exhibited an IC50 value of 8.4 μM and a Ki of 3.2 μM, with a simple slow-binding inhibition profile. nih.govresearchgate.net

In another study, Schiff base derivatives of 1,3-diphenylurea showed significant inhibitory potential against α-glucosidase, with IC50 values ranging from 2.49 to 37.16 μM. nih.gov Kinetic analysis of the most effective compound from this series revealed a competitive mode of inhibition with a Ki value of 3.96 ± 0.0048 μM. nih.govresearchgate.net This competitive inhibition suggests that these compounds bind to the active site of the enzyme, preventing the substrate from binding and thus slowing down carbohydrate digestion. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Phenylurea Derivatives

| Compound Class | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |

|---|---|---|---|---|

| (E)-1-phenyl-3-(4-styrylphenyl)ureas | Competitive | 8.4 | 3.2 | nih.govresearchgate.net |

| Schiff base derivatives of 1,3-diphenylurea | Competitive | 2.49–37.16 | 3.96 ± 0.0048 | nih.govresearchgate.net |

Epoxide Hydrolase Inhibition: Implications for Pathogen Virulence (e.g., Mycobacterium tuberculosis)

The genome of the human pathogen Mycobacterium tuberculosis contains a notable number of epoxide hydrolases (EHs), which are believed to play a role in lipid metabolism and detoxification, enabling the bacterium to survive within host macrophages. nih.gov This makes these enzymes attractive targets for new therapeutic agents. Urea derivatives are recognized as inhibitors of soluble epoxide hydrolases (sEH). nih.gov

Specifically, research has shown that mycobacterial EHs can be inhibited by urea and thiourea (B124793) derivatives. nih.gov For instance, the adamantyl urea AU1235 is an inhibitor of various mycobacterial strains, including multidrug-resistant isolates of M. tuberculosis. nih.gov While direct studies on this compound are not specified, the broader class of urea derivatives shows promise in targeting these critical mycobacterial enzymes. The inhibition of EHs like EphD by urea-based compounds can disrupt the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Although the crystal structure of M. thermoresistibile epoxide hydrolase A (Mth-EphA) has been solved in a complex with the inhibitor 1,3-diphenylurea, providing insights into the active site, specific data for this compound is not available. nih.gov The potential for mycobacterial EHs to have narrow substrate specificities suggests that a range of inhibitors may be necessary to target the full spectrum of these enzymes. nih.gov

Other Enzyme Target Modulations (e.g., Xanthine (B1682287) Oxidase, Aldose Reductase, Heme Oxygenase, Quinone Reductase)

The interaction of this compound with other key enzymes is an area of active investigation.

Xanthine Oxidase: This enzyme is a source of reactive oxygen species (ROS) and catalyzes the conversion of hypoxanthine (B114508) to uric acid. mdpi.com Inhibition of xanthine oxidase is a therapeutic strategy for conditions associated with high uric acid levels and oxidative stress. While some natural compounds and their derivatives have been identified as xanthine oxidase inhibitors, specific data on the inhibitory activity of this compound is not detailed in the available research. mdpi.commdpi.com

Aldose Reductase: As the first enzyme in the polyol pathway, aldose reductase is implicated in diabetic complications by converting glucose to sorbitol. nih.gov Inhibition of this enzyme is a key strategy to prevent such complications. While various compounds are being explored as aldose reductase inhibitors, the specific action of this compound on this enzyme has not been reported.

Heme Oxygenase: Heme oxygenase-1 (HO-1) and HO-2 are enzymes that catabolize heme into iron, carbon monoxide, and biliverdin, which is then converted to the antioxidant bilirubin. nih.govuky.edu The HO system is involved in cellular stress responses and has been linked to insulin (B600854) resistance and other metabolic diseases. uky.edu There is currently no specific information available regarding the modulation of heme oxygenase by this compound.

Quinone Reductase: Information regarding the modulation of quinone reductase by this compound is not available in the reviewed literature.

Antiproliferative Effects in Cellular Systems

In vitro Cell Line Susceptibility Assessments

The antiproliferative potential of urea derivatives has been evaluated against various cancer cell lines. While specific data for this compound against a broad panel of cell lines is limited, related compounds have shown notable activity. For instance, a series of 1,2,3-triazole-cored structures with an aryl urea moiety demonstrated selective cytotoxicity towards the HepG2 human liver cancer cell line. mdpi.com

Table 1: In vitro Cytotoxicity of Selected Urea Derivatives

| Compound | Target Cell Line | Activity | Reference |

| 1,2,3-triazole-aryl urea derivatives | HepG2 | Potent inhibitory activity | mdpi.com |

It is important to note that the specific susceptibility of cell lines such as HCT116, MCF7, PaCa2, A-549, Hep-3B, HT-29, CF-7, PC-3, K-562, NIH-3T3, and Huh-7 to this compound requires direct experimental validation.

Mechanisms of Cell Growth Arrest and Apoptosis Induction

The mechanisms by which urea derivatives exert their antiproliferative effects often involve the induction of cell cycle arrest and apoptosis. For example, some phenyl urea derivatives have been shown to inhibit the growth of non-small-cell lung cancer (NSCLC) cells by inducing cell cycle arrest through the Akt/GSK-3β/c-Myc signaling pathway. researchgate.net

In other studies, compounds have been observed to arrest the cell cycle in the G2/M phase and trigger apoptosis through mitochondrial pathways, involving the cleavage of PARP and caspase-3, and modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov Some cellular responses to kinase inhibitors can include G2/M arrest followed by apoptosis. nih.gov However, the precise molecular mechanisms of cell growth arrest and apoptosis induction by this compound have not been specifically elucidated in the available research.

Antimicrobial and Insecticidal Activity Profiles

Spectrum of Antibacterial and Antifungal Efficacy

Urea derivatives have been investigated for their antimicrobial properties. For example, novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives have been synthesized and shown to possess inhibitory effects on the growth of bacterial cells. researchgate.net The antimicrobial activity of such compounds is often influenced by the nature of their substituents.

Similarly, new aminoporphyrins bearing urea derivative substituents have demonstrated both antibacterial and antifungal activities. scielo.br The efficacy of these compounds was found to be dependent on their liposolubility and was enhanced by the formation of metal complexes. scielo.br Furthermore, certain benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety have exhibited in vitro antifungal activity against a range of plant pathogenic fungi. mdpi.com

Table 2: Antimicrobial Activity of Selected Urea Derivatives

| Compound Class | Tested Organisms | Observed Effect | Reference |

| 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives | Bacteria | Growth inhibition | researchgate.net |

| Aminoporphyrins with urea substituents | E. coli, P. aeruginosa, S. aureus, B. subtilis, A. oryzae, C. albicans | Antibacterial and antifungal activity | scielo.br |

| Benzoylurea derivatives with a pyrimidine moiety | Botrytis cinerea, Rhizoctonia solani, Phomopsis sp. | Antifungal activity | mdpi.com |

While these findings highlight the potential of the urea scaffold in developing antimicrobial agents, specific data on the antibacterial and antifungal spectrum of this compound is not currently available.

Molecular Basis of Insect Growth Regulation (e.g., against Spodoptera frugiperda)

While specific studies on the insecticidal activity of this compound against the fall armyworm, Spodoptera frugiperda, are not extensively documented in publicly available literature, the compound belongs to the broader class of phenylureas, many of which are recognized as potent insect growth regulators (IGRs). The primary mechanism of action for the most well-studied subgroup, the benzoylphenyl ureas (BPUs), is the inhibition of chitin (B13524) synthesis. researchgate.netacs.orgnih.gov

Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton, or cuticle. nih.gov The synthesis of chitin is a vital process that occurs during molting, where the old cuticle is shed and a new, larger one is formed. Phenylurea-based IGRs disrupt this process, leading to a malformed and fragile cuticle that cannot withstand the pressures of molting or provide adequate protection. researchgate.net This ultimately results in the death of the insect larva.

The molecular target for BPUs is believed to be the enzyme chitin synthase (CHS), which polymerizes UDP-N-acetylglucosamine into chitin chains at the apical plasma membrane of epidermal cells. nih.gov By inhibiting CHS, these compounds prevent the proper formation and organization of chitin microfibrils within the cuticle matrix. nih.gov This disruption is often cell-autonomous, meaning it affects the cells that are actively producing chitin, leading to a mosaic of cuticular defects. nih.gov

Research into novel phenylurea derivatives has demonstrated significant insecticidal activity against various lepidopteran pests, including species from the same genus as the fall armyworm, such as Spodoptera exigua (beet armyworm). nih.gov These studies show that modifications to the phenylurea structure can lead to compounds with broad-spectrum insecticidal activity. nih.gov The effects of these compounds are typically observed during larval stages and include failure to molt, malformed pupae, and cessation of feeding. researchgate.net

Table 1: Insecticidal Activity of Selected Phenylurea Derivatives against Lepidopteran Pests

| Compound/Derivative Class | Target Pest(s) | Observed Effect | Reference(s) |

| Benzoylphenyl Ureas (general) | Larval stages of most insects | Inhibition of chitin synthesis, leading to malformed cuticle and mortality during molting. | researchgate.netnih.gov |

| Diflubenzuron, Lufenuron | Drosophila melanogaster | Inhibit chitin synthesis, leading to cuticle defects. | nih.gov |

| Novel Phenylurea Derivatives | Spodoptera exigua, Plutella xylostella, Helicoverpa armigera, Pieris rapae | Strong insecticidal activity, with some derivatives showing mortality rates exceeding 90% at a concentration of 10 mg/L. | nih.gov |

| Novaluron, Teflubenzuron, Lufenuron, Triflumuron | Leptopharsa gibbicarina (Hemiptera) | Inhibit chitin polymerization, cause mortality, and negatively affect reproduction. | nih.gov |

Other Noteworthy Biological Modulations

The phenylurea scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological processes. While specific data for this compound is limited, the activities of related compounds suggest potential for other biological modulations.

P2Y1 Receptor Antagonism: The P2Y1 receptor is a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a key role in mediating platelet aggregation. nih.govnih.gov Antagonists of this receptor are of significant interest as potential antithrombotic agents. nih.govnih.gov Research has led to the discovery of phenylurea-containing compounds that act as potent P2Y1 antagonists. nih.gov For instance, a series of 2-(phenoxypyridine)-3-phenylureas has been identified, with optimized compounds demonstrating effective inhibition of ADP-mediated platelet aggregation in human blood samples and significant antithrombotic efficacy in rat models. nih.gov The compound 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a notable example of a selective P2Y1 inhibitor from this class. nih.govnih.gov This indicates that the phenylurea core structure is a viable starting point for the design of P2Y1 receptor antagonists.

Antiglycating, MCH-R1 Antagonism, and Heparanase Inhibition: Currently, there is a lack of specific published research directly linking this compound or closely related phenylurea derivatives to significant antiglycating activity, melanin-concentrating hormone receptor 1 (MCH-R1) antagonism, or heparanase inhibition. While antagonists for the MCH-1 receptor have been developed to explore treatments for obesity and other disorders, and various compounds are being investigated as heparanase inhibitors for cancer therapy, a clear structure-activity relationship with simple phenylureas like this compound has not been established in the available literature. nih.govnih.gov Similarly, while some phenylurea derivatives have been studied for antihyperglycemic effects, specific data on antiglycating properties is not prominent. iglobaljournal.com

Table 2: Other Potential Biological Activities of Phenylurea Derivatives

| Biological Target/Activity | Derivative Class | Finding | Reference(s) |

| P2Y1 Receptor Antagonism | 2-(Phenoxypyridine)-3-phenylureas | Act as potent and selective antagonists of the P2Y1 receptor, inhibiting platelet aggregation. | nih.govnih.gov |

| Antitumor Activity | N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Certain derivatives exhibit potent activity against various human tumor cell lines. | nih.gov |

| c-MET and VEGFR-2 Inhibition | 1,3-diphenylurea appended aryl pyridine derivatives | Some derivatives act as apoptosis inducers through the inhibition of c-MET and VEGFR-2. | nih.gov |

| Herbicide Activity | Phenylureas (e.g., Diuron, Linuron) | Inhibit photosynthesis at photosystem II. | nih.govchemicalbook.com |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, or ligand, might bind to the active site of a protein, offering insights into its potential as an enzyme inhibitor.

Identification of Key Binding Residues and Interaction Motifs (e.g., with α-Glucosidase, VEGFR-2)

Molecular docking simulations for diaryl urea derivatives, the class to which this compound belongs, have identified crucial interactions with important biological targets like α-glucosidase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

For α-glucosidase , an enzyme critical in carbohydrate metabolism, studies on various urea-based inhibitors reveal that the urea moiety is fundamental for binding. researchgate.netmdpi.com It typically forms strong hydrogen bonds with the amino acid residues within the enzyme's active site. researchgate.netmdpi.com The two phenyl rings of the diaryl urea structure contribute to binding through hydrophobic and nonbonded π-interactions, such as CH-π and π-π stacking, which stabilize the ligand within the hydrophobic pockets of the target protein. researchgate.net In studies of related inhibitors, key residues in the α-glucosidase active site are frequently involved in these stabilizing interactions. acs.orgnih.gov

In the context of VEGFR-2 , a key receptor in angiogenesis (the formation of new blood vessels), urea-based inhibitors have shown significant potential. Docking studies of compounds with a similar diaryl urea scaffold reveal a common binding pattern. nih.govnih.gov The urea linker is often essential for creating hydrogen bonds with cornerstone residues in the hinge region of the VEGFR-2 kinase domain, such as Cysteine (Cys) and Aspartate (Asp). nih.govnih.gov For instance, in many urea-based VEGFR-2 inhibitors, hydrogen bonds are formed with the backbone of residues like Cys919 and the side chain of Asp1046. nih.gov The phenyl rings, including any substituents like the acetyl group on this compound, engage in hydrophobic interactions with residues such as Valine (Val), Leucine (Leu), and Phenylalanine (Phe) in the surrounding pocket. nih.govsemanticscholar.org

The table below summarizes the typical interactions observed for diaryl urea scaffolds with these protein targets.

| Target Protein | Key Interacting Residue Types | Type of Interaction | Role of Moiety |

| α-Glucosidase | Polar amino acids | Hydrogen Bonding | Urea group (N-H donors, C=O acceptor) |

| Hydrophobic amino acids | Hydrophobic & π-stacking | Phenyl rings | |

| VEGFR-2 | Cysteine, Aspartate (Hinge region) | Hydrogen Bonding | Urea group |

| Valine, Leucine, Phenylalanine | Hydrophobic & van der Waals | Phenyl rings and substituents |

Prediction of Binding Modes and Conformations

The predicted binding mode for this compound within an enzyme's active site is dictated by the sum of its interactions. The central urea core acts as a rigid linker and a hydrogen-bonding hub. nih.gov Computational studies on diaryl ureas show a strong preference for an anti-anti conformation, where the N-H bonds point in opposite directions, allowing the molecule to act as an effective hydrogen bond donor to two acceptor sites on a protein. researchgate.net

Quantum Chemical Calculations and Electronic Property Determination

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure, which governs its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.net Studies on related diaryl ureas use DFT to analyze conformational preferences, showing that the anti-anti conformer is generally the most stable, a preference that increases in more polar environments. researchgate.net These calculations can also determine the distribution of electron density, revealing which parts of the molecule are electron-rich or electron-poor, and thus susceptible to different types of chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iq The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. osjournal.orgnih.gov

For diaryl ureas, the HOMO is typically distributed across the π-system of the phenyl rings and the nitrogen atoms of the urea group, while the LUMO is often localized on the aromatic rings. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. nih.gov The presence of an electron-withdrawing acetyl group on the phenyl ring of this compound would be expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to an unsubstituted diphenylurea. This modification can influence the molecule's reactivity and its interaction with biological targets.

The following table presents representative, theoretical HOMO-LUMO energy values for the basic urea molecule in different environments, illustrating how computational methods are applied. Specific values for this compound are not available in the cited literature but would follow similar principles.

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | -0.31457 | -0.05319 | 0.26138 |

| Ethanol | -0.32627 | -0.03858 | 0.28769 |

| Water | -0.32690 | -0.03810 | 0.28880 |

| Data derived from theoretical calculations on the simple urea molecule for illustrative purposes. researchgate.net |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using color-coding to indicate charge regions: red typically signifies areas of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). aps.org

For a molecule like this compound, an ESP map would show a strong negative potential (red) around the oxygen atoms of both the urea's carbonyl group and the acetyl group. These regions are prime locations for hydrogen bond acceptance. researchgate.net A positive potential (blue) would be expected around the N-H protons of the urea group, highlighting their role as hydrogen bond donors. The phenyl rings would show a mixed potential, generally being non-polar but with π-electron clouds that can participate in stacking interactions. The ESP map provides a powerful visual guide to the molecule's reactivity and its likely points of non-covalent interaction with a protein receptor. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a powerful lens through to observe the dynamic nature of this compound at an atomic level. These simulations are crucial for understanding the conformational landscape of the molecule and its stability when interacting with biological macromolecules, such as proteins.

The foundation for a meaningful MD simulation is an accurate molecular topology. For this compound, a detailed topology is available, which includes parameters for bond lengths, angles, and dihedrals, essential for calculating the potential energy of the system. uq.edu.au While specific, extensive MD simulation studies on this compound are not widely published, the methodology can be inferred from studies on structurally similar compounds like 1-(4-acetylphenyl)-3-phenylurea. nih.gov

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with appropriate ions to neutralize the charge, and then subjected to energy minimization to remove steric clashes. The system is gradually heated to a physiological temperature (e.g., 300 K) and then equilibrated. The production phase of the simulation, often run for nanoseconds or even microseconds, generates trajectories that reveal the stability of the ligand within the binding pocket. Key analyses performed on these trajectories include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time. A stable RMSD suggests that the ligand has found a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Radius of Gyration (Rg): To monitor the compactness of the protein-ligand complex.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between the ligand and the receptor, which are often critical for binding affinity.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Use in Ligand-Protein Simulation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | To evaluate the stability of the protein backbone and the ligand's pose in the binding site over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | To identify flexible regions of the protein and ligand. |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | To assess the overall compactness of the protein-ligand complex. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds. | To determine the stability and importance of specific hydrogen bond interactions between the ligand and the protein. |

Ligand-Based and Structure-Based Drug Design Methodologies

The design of novel therapeutic agents often employs two complementary in silico strategies: ligand-based and structure-based drug design. Both approaches are highly applicable to the exploration of this compound and its analogs as potential drug candidates.

Ligand-Based Drug Design: This methodology is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Key techniques include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model would likely feature a hydrogen bond donor and acceptor from the urea group, and two hydrophobic/aromatic regions corresponding to the phenyl rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. youtube.com A 3D-QSAR study on a series of this compound analogs could identify the structural modifications that enhance or diminish a particular biological effect. youtube.com

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based methods can be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies with this compound would involve placing the molecule into the active site of a target protein and scoring the different poses based on their predicted binding affinity. The urea moiety would be expected to form key hydrogen bonds with polar residues, while the phenyl rings would likely engage in hydrophobic and π-π stacking interactions. nih.govnih.gov

De Novo Design: This approach involves building a novel ligand from scratch or by modifying an existing one within the confines of the receptor's binding pocket. Starting with a fragment of this compound, new functional groups could be added to optimize interactions with the target.

Studies on similar diphenyl urea derivatives have successfully used these techniques to design potent inhibitors for various enzymes, such as kinases. nih.govresearchgate.net

Integration of Machine Learning in Predictive Modeling

Machine learning (ML) is revolutionizing drug discovery by enabling the analysis of vast and complex chemical and biological data. nih.gov The integration of ML with computational chemistry provides powerful predictive models for various properties of molecules like this compound.

Predictive Modeling of Bioactivity and Physicochemical Properties: ML models, such as support vector machines, random forests, and deep neural networks, can be trained on large datasets of compounds with known activities to predict the biological activity of new molecules. nih.gov For this compound, an ML model could be developed to predict its inhibitory activity against a specific target or to flag potential off-target effects. Similarly, ML models are adept at predicting physicochemical properties like solubility, permeability, and metabolic stability, which are crucial for drug development.

Generative Models for Novel Compound Design: Advanced ML techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying patterns in chemical space to design novel molecules with desired properties. By training a generative model on a library of active phenylurea compounds, it would be possible to generate new analogs of this compound with potentially improved potency and pharmacokinetic profiles.

Enhancing Molecular Dynamics Simulations: Machine learning is also being used to enhance MD simulations. For example, ML potentials can be trained on quantum mechanical data to provide a more accurate and efficient calculation of interatomic forces, allowing for longer and more complex simulations. researchgate.net This approach could provide deeper insights into the dynamic behavior of this compound.

The application of these computational methods provides a robust framework for understanding the chemical and biological properties of this compound and for guiding the design of new and improved derivatives with therapeutic potential.

Synthetic Challenges and Opportunities for Novel Analog Development

The synthesis of diaryl ureas typically involves established methods, such as the reaction of an amine with an isocyanate. nih.gov However, the pursuit of novel analogs of this compound presents both challenges and opportunities. A primary challenge lies in the safe and efficient synthesis of diverse analogs. Traditional methods often utilize hazardous reagents like phosgene (B1210022) or its derivatives. nih.gov Future research must prioritize the development and adoption of safer, more environmentally benign synthetic methodologies. nih.govrsc.org

Opportunities for novel analog development are vast. The core scaffold presents multiple points for chemical modification:

Aromatic Ring Substitution: Introducing a variety of substituents on either phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This can fine-tune binding affinity and selectivity for specific biological targets. For instance, the addition of halogen atoms or other functional groups has been shown to influence the activity of similar compounds. acs.org

Bioisosteric Replacement: The acetyl group or the entire phenyl ring could be replaced by bioisosteres—functionally similar chemical groups—to improve pharmacokinetic properties or explore new interactions with target proteins. nih.gov For example, replacing a trifluoromethyl group with a pentafluorosulfanyl group has been explored for other diarylureas to enhance antimicrobial activity. nih.gov

Scaffold Hopping and Diversity-Oriented Synthesis: Moving beyond simple modifications, diversity-oriented synthesis can be employed to create a library of structurally diverse compounds based on the acetylphenylurea core. rsc.org This approach, combined with high-throughput screening, can rapidly identify novel chemotypes with unexpected biological activities. rsc.org The use of "click chemistry," known for its efficiency and biocompatibility, offers a powerful tool for generating these diverse libraries. wikipedia.org

Unexplored Biological Targets and Therapeutic Areas for the Acetylphenylurea Scaffold

While diaryl ureas are well-known as kinase inhibitors in cancer therapy, the therapeutic potential of the this compound scaffold is likely much broader. nih.govnih.gov Future research should be directed towards identifying and validating novel biological targets.

Antimicrobial and Antiviral Agents: There is a pressing need for new antimicrobial agents due to rising resistance. nih.gov Diaryl ureas have shown promise as antibacterial and antifungal compounds, and some have been investigated for antischistosomal activity. nih.gov The acetylphenylurea scaffold could be systematically screened against a panel of pathogenic bacteria, fungi, and viruses to uncover new therapeutic leads.

Urease Inhibition: Urea-containing compounds are natural candidates for inhibiting urease, an enzyme linked to infections by bacteria like Helicobacter pylori. acs.orgnih.gov The acetylphenylurea structure could be docked into the active site of urease to predict binding affinity and guide the design of potent and selective inhibitors. nih.gov

Immunomodulatory Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. nih.gov Phenyl urea derivatives have been successfully designed as IDO1 inhibitors. nih.gov Given the structural similarities, this compound and its analogs are prime candidates for evaluation against IDO1 and other immunomodulatory targets.

Agricultural Applications: Phenylurea derivatives have also been developed as insecticidal agents. nih.gov This opens a completely different, non-medical avenue for the application of this scaffold, warranting investigation against various agricultural pests. nih.gov

Advances in Computational Methodologies for Rational Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. mdpi.com For the acetylphenylurea scaffold, these methods can provide profound insights.

Molecular Docking and Virtual Screening: These techniques can be used to screen large virtual libraries of acetylphenylurea analogs against the 3D structures of potential biological targets, such as kinases, ureases, or IDO1. nih.govnih.govmdpi.com This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical correlation between the chemical structure of the analogs and their biological activity. nih.gov This allows for the prediction of the activity of unsynthesized compounds, guiding the design of more potent molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives bind to a target protein over time. mdpi.com This helps in understanding the stability of the drug-target complex and can reveal key interactions that are crucial for activity. nih.gov

Synergistic Approaches Combining Experimental and Computational Strategies for Drug Discovery

The most powerful approach to drug discovery lies in the tight integration of computational and experimental methods. nih.gov This synergistic cycle creates a feedback loop that accelerates the optimization of lead compounds.

A future research workflow for the acetylphenylurea scaffold would look like this:

Computational Prediction: A virtual library of novel analogs is designed and computationally screened against a panel of unexplored biological targets (e.g., various kinases, microbial enzymes). mdpi.comnih.gov QSAR and MD simulations are used to predict affinity and binding modes. nih.gov

Targeted Synthesis: Guided by the computational predictions, the most promising compounds are synthesized using efficient and modern chemical methods. nih.govrsc.org

Experimental Validation: The synthesized compounds are then tested in vitro for their biological activity against the intended targets. nih.gov

Model Refinement: The experimental results are fed back into the computational models. This iterative process refines the accuracy of the predictions, leading to the design of next-generation compounds with enhanced potency and selectivity. nih.gov

This integrated approach has been successfully used to identify new off-targets for existing drugs and can be applied to discover entirely new therapeutic applications for the this compound scaffold. nih.gov By combining the creative potential of synthetic chemistry with the predictive power of computational tools, the full therapeutic value of this versatile chemical framework can be systematically unlocked.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(3-acetylphenyl)-3-phenylurea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling 3-acetylphenyl isocyanate with aniline derivatives. Key steps include controlling stoichiometric ratios (e.g., 1:1 molar ratio of isocyanate to amine) and using aprotic solvents (e.g., glyme or THF) to minimize side reactions. Catalytic bases like triethylamine may improve yield. Post-synthesis purification via recrystallization (e.g., ethanol or acetonitrile) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .

- NMR : Aromatic protons (δ 6.5–8.0 ppm) and acetyl methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns. 2D NMR (e.g., HSQC, HMBC) resolves coupling between aromatic and urea moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₅H₁₄N₂O₂) and fragmentation pathways .

Q. What safety protocols should be prioritized when handling phenylurea derivatives in the lab?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation/skin contact .

- Ventilation : Use fume hoods for synthesis and mechanical exhaust during bulk handling .

- Waste Management : Deactivate urea derivatives via hydrolysis (acidic/basic conditions) before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting epigenetic regulators?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the acetyl or phenyl groups (e.g., halogens, methyl, or nitro groups) to modulate electronic and steric effects .

- Biological Assays : Test inhibitory activity against HDAC isoforms (e.g., HDAC1/6) using fluorometric assays and validate via Western blotting for histone acetylation levels .

- Computational Docking : Use AutoDock Vina or Schrödinger to predict binding modes to HDAC active sites, focusing on interactions with zinc ions or hydrophobic pockets .

Q. How can contradictory cytotoxicity data for phenylurea derivatives across cell lines be resolved?

- Methodological Answer :

- Cell Line Profiling : Compare cytotoxicity in cancer vs. normal cells (e.g., HCT116 vs. HEK293) using MTT assays. Account for differences in membrane permeability (logP) and efflux pump expression (e.g., P-glycoprotein) .

- Metabolic Stability : Assess compound stability in liver microsomes to identify rapid degradation in sensitive cell lines .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify cell-specific target engagement (e.g., EphA2 vs. HDAC) .

Q. What computational strategies predict the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to evaluate stability of binding poses (e.g., with GROMACS).

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

- Machine Learning : Train models on kinase inhibition datasets (e.g., ChEMBL) to predict IC₅₀ values based on molecular descriptors .

Q. How can dual-target inhibition (e.g., HDAC and EphA2) be experimentally validated for phenylurea derivatives?

- Methodological Answer :

- Enzymatic Assays : Conduct parallel assays for HDAC (fluorometric) and EphA2 kinase (ADP-Glo™) activities.

- Isozyme Selectivity : Test against HDAC1/6 and EphA2 mutants (e.g., kinase-dead) to confirm target specificity .